molecular formula C7H16ClNO2 B3029850 Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride CAS No. 80253-38-9

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

Cat. No. B3029850
CAS RN: 80253-38-9
M. Wt: 181.66 g/mol
InChI Key: HAWROYHPFXYIGS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a chemical compound with the CAS Number: 80253-38-9 . It has a molecular weight of 181.66 . The compound is typically stored in a refrigerator and is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-amino-2,2-dimethylpropanoate hydrochloride . The InChI code for this compound is 1S/C7H15NO2.ClH/c1-4-10-6(9)7(2,3)5-8;/h4-5,8H2,1-3H3;1H .


Physical And Chemical Properties Analysis

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride is a white to yellow solid . It is stored in a refrigerator .

Scientific Research Applications

Polymorphic Forms Characterization

A study by Vogt et al. (2013) detailed the characterization of two polymorphic forms of a compound closely related to Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. This investigation utilized spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such polymorphic forms. Solid-state nuclear magnetic resonance (SSNMR) studies were employed to observe subtle structural differences between these forms, underscoring the complexity and precision required in pharmaceutical compound analysis (Vogt et al., 2013).

Enantioselective Acylations

Solymár et al. (2002) explored the enantioselective acylations of 3-amino-3-heteroarylpropanoates, which are structurally related to Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. This research, utilizing Candida antarctica lipase A, achieved high chemo- and enantioselectivities. The findings are significant in the context of chiral synthesis and resolution of complex organic compounds, illustrating the potential of using enzymatic methods in pharmaceutical synthesis (Solymár et al., 2002).

Odor Thresholds of Branched Esters

Takeoka et al. (1995) conducted research on the odor thresholds of branched esters, including compounds like Ethyl 2-ethylhexanoate, which shares structural similarities with Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. The study revealed that branched esters generally have lower odor thresholds compared to their straight-chain counterparts. This research is particularly relevant in the field of flavor and fragrance chemistry, where the understanding of odor characteristics is crucial (Takeoka et al., 1995).

Antiproliferative Activity

Rayes et al. (2020) synthesized a series of compounds based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a compound related to Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride. These compounds showed significant inhibitory actions on colon cancer cells (HCT-116), highlighting their potential as anticancer agents. This research contributes to the ongoing efforts in medicinal chemistry to develop new therapeutic agents for cancer treatment (Rayes et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

ethyl 3-amino-2,2-dimethylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)7(2,3)5-8;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWROYHPFXYIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595679
Record name Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2,2-dimethylpropanoate hydrochloride

CAS RN

80253-38-9
Record name Propanoic acid, 3-amino-2,2-dimethyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80253-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 135143
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 80253-38-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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